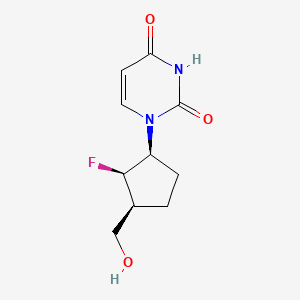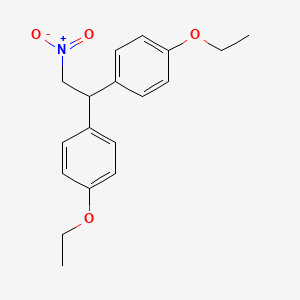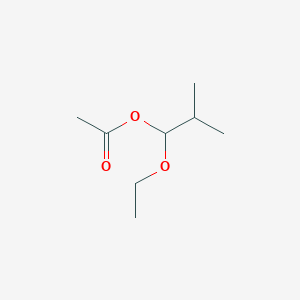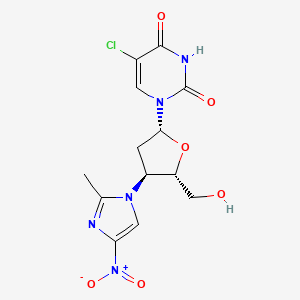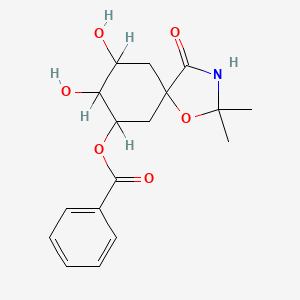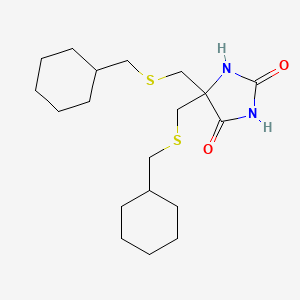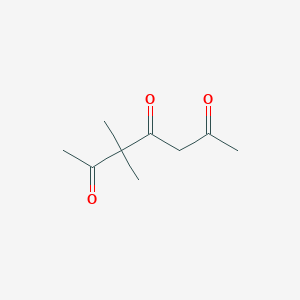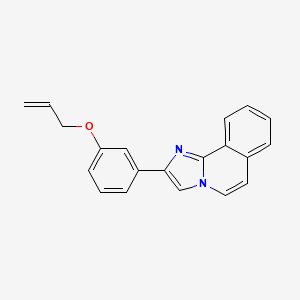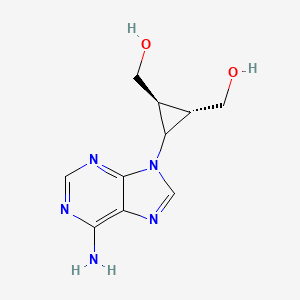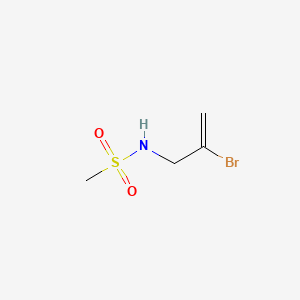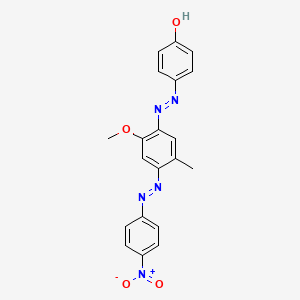
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vivid colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 2-methoxy-5-methylphenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methoxy-5-methylphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which is crucial for producing high-quality azo dyes.
化学反応の分析
Types of Reactions
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. Similar compounds include:
Phenol, 4-((2-methoxy-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methyl group, leading to different chemical properties.
Phenol, 4-((2-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methoxy group, affecting its solubility and reactivity.
Phenol, 4-((2-methoxy-5-methyl-4-((3-nitrophenyl)azo)phenyl)azo)-: The nitro group is in a different position, altering its electronic properties and reactivity.
These comparisons highlight the uniqueness of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- in terms of its chemical structure and resulting properties.
特性
CAS番号 |
66104-64-1 |
|---|---|
分子式 |
C20H17N5O4 |
分子量 |
391.4 g/mol |
IUPAC名 |
4-[[2-methoxy-5-methyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H17N5O4/c1-13-11-19(24-22-15-5-9-17(26)10-6-15)20(29-2)12-18(13)23-21-14-3-7-16(8-4-14)25(27)28/h3-12,26H,1-2H3 |
InChIキー |
LHPIFJDDBQLOAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)N=NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


